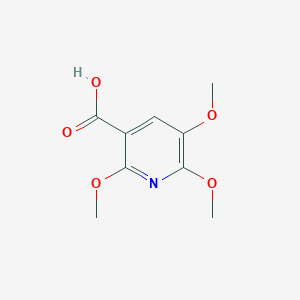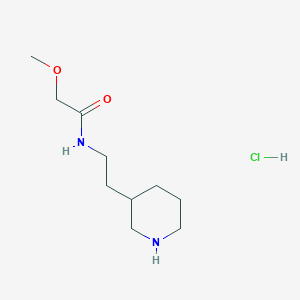
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Übersicht
Beschreibung
4-(Piperidin-2-yl)pyrimidine dihydrochloride, also known as 4-PPd, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a molecular weight of 218.68 g/mol and a melting point of 106-108 °C. 4-PPd is a versatile compound, and has been used in the synthesis of various organic compounds, as well as in the study of biological processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-(Piperidin-2-yl)pyrimidine dihydrochloride: has been identified as a compound with potential anticancer properties. Piperidine derivatives, in general, have shown efficacy in inhibiting the growth of cancer cells. The structure of this compound allows for interaction with various biological targets that are relevant in the context of cancer therapy .
Antiviral Activity
Research indicates that piperidine derivatives can be effective in antiviral therapies. The structural flexibility and functional groups of 4-(Piperidin-2-yl)pyrimidine dihydrochloride make it a suitable candidate for the development of new antiviral drugs, potentially offering a new mechanism of action against viral pathogens .
Antimicrobial and Antifungal Effects
The compound’s application extends to antimicrobial and antifungal treatments. Its molecular framework is conducive to creating disruptions in microbial cell processes, which can lead to the development of new antibiotics and antifungal medications .
Antihypertensive Properties
Piperidine derivatives have been explored for their cardiovascular effects, particularly in managing hypertension4-(Piperidin-2-yl)pyrimidine dihydrochloride may contribute to the discovery of novel antihypertensive drugs by affecting vascular smooth muscle tone and heart rate .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented4-(Piperidin-2-yl)pyrimidine dihydrochloride could be used in the synthesis of drugs that alleviate pain and reduce inflammation, improving patient comfort and recovery times .
Anti-Alzheimer’s Disease
Piperidine derivatives have shown promise in neurodegenerative disease research, particularly Alzheimer’s. The compound’s ability to interact with neurological pathways and potentially inhibit the progression of Alzheimer’s disease makes it a valuable area of study .
Antipsychotic Treatments
The structural characteristics of 4-(Piperidin-2-yl)pyrimidine dihydrochloride suggest its utility in developing antipsychotic medications. Its interaction with neurotransmitter systems could lead to new treatments for various psychiatric disorders .
Anticoagulant Effects
Lastly, the compound’s influence on blood coagulation pathways indicates its potential as an anticoagulant. This application could be particularly beneficial in preventing thrombosis and managing blood clotting disorders .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNISCWTRKRDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



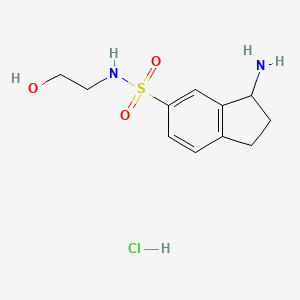
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
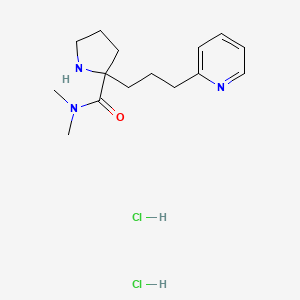
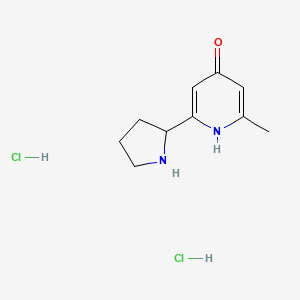
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
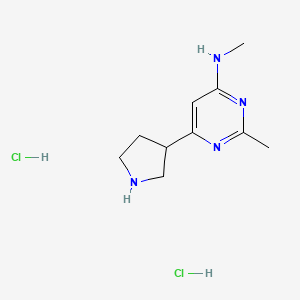
![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
